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For Researchers, Scientists, and Drug Development Professionals

Introduction
UMM-766, chemically known as 7-fluoro-7-deaza-2'-C-methyladenosine, is a novel nucleoside

analog that has demonstrated potent and broad-spectrum antiviral activity against various

members of the Orthopoxvirus genus.[1][2][3] This technical guide provides a comprehensive

overview of the discovery, synthesis, and biological evaluation of UMM-766, tailored for

professionals in the fields of virology, medicinal chemistry, and drug development. The

emergence of zoonotic orthopoxviruses, such as monkeypox virus, and the persistent threat of

variola virus (the causative agent of smallpox) as a potential bioweapon, underscore the urgent

need for effective and orally bioavailable antiviral therapeutics.[1][2] UMM-766 represents a

promising candidate to address this need.

Discovery of UMM-766
UMM-766 was identified through a high-throughput, high-content, image-based phenotypic

screen of a proprietary small molecule library from Merck.[1][4] The screening was designed to

identify inhibitors of orthopoxviruses, and UMM-766 emerged as a lead compound due to its

potent antiviral activity and favorable selectivity index.[4]

Synthesis of UMM-766

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b8545543?utm_src=pdf-interest
https://www.benchchem.com/product/b8545543?utm_src=pdf-body
https://www.researchgate.net/publication/378439064_Orally_available_nucleoside_analog_UMM-766_provides_protection_in_a_murine_model_of_orthopox_disease
https://pubmed.ncbi.nlm.nih.gov/38391232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2990348/
https://www.benchchem.com/product/b8545543?utm_src=pdf-body
https://www.researchgate.net/publication/378439064_Orally_available_nucleoside_analog_UMM-766_provides_protection_in_a_murine_model_of_orthopox_disease
https://pubmed.ncbi.nlm.nih.gov/38391232/
https://www.benchchem.com/product/b8545543?utm_src=pdf-body
https://www.benchchem.com/product/b8545543?utm_src=pdf-body
https://www.benchchem.com/product/b8545543?utm_src=pdf-body
https://www.researchgate.net/publication/378439064_Orally_available_nucleoside_analog_UMM-766_provides_protection_in_a_murine_model_of_orthopox_disease
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://www.benchchem.com/product/b8545543?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://www.benchchem.com/product/b8545543?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8545543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of UMM-766 (7-fluoro-7-deaza-2'-C-methyladenosine) has been previously

described in the scientific literature, notably in the work of Eldrup et al. (2004) which focused on

structure-activity relationships of heterobase-modified 2'-C-methyl ribonucleosides as inhibitors

of Hepatitis C virus RNA replication. While the specific, step-by-step protocol as it pertains to

UMM-766's application against orthopoxviruses is detailed within specialized publications, the

general synthetic strategy involves the coupling of a modified pyrrolo[2,3-d]pyrimidine base

with a 2'-C-methylribose derivative.

A general workflow for the synthesis of such nucleoside analogs is outlined below.

Starting Materials

Modified Pyrrolo[2,3-d]pyrimidine
(7-fluoro-7-deazaadenine precursor)

Glycosylation Reaction
(e.g., Vorbrüggen conditions)

Protected 2'-C-Methylribose
(Glycosyl Donor)

Removal of Protecting Groups Chromatographic Purification UMM-766
(7-fluoro-7-deaza-2'-C-methyladenosine)

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of UMM-766.

Biological Activity and Efficacy
In Vitro Antiviral Activity
UMM-766 has demonstrated potent in vitro activity against a range of orthopoxviruses in

various cell lines. The 50% effective concentration (EC50) values are summarized in the table

below.
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Virus Cell Line EC50 (µM) Reference

Vaccinia Virus (VACV) MRC-5 < 1 [1]

Vaccinia Virus (VACV) RAW 264.7 < 1 [1]

Rabbitpox Virus

(RPXV)
RAW 264.7 < 1 [1]

Cowpox Virus (CPXV) RAW 264.7 2.17 [1]

Cowpox Virus (CPXV) MRC-5 8.09 [1]

In Vivo Efficacy in a Murine Model
The efficacy of UMM-766 has been evaluated in a lethal and semi-lethal BALB/c mouse model

of vaccinia virus infection. Oral administration of UMM-766 provided significant protection

against mortality and reduced disease severity.

Dosing Regimen
(Oral)

Survival Rate
(Lethal Model)

Survival Rate
(Semi-lethal Model)

Reference

1 mg/kg/day for 7

days
10% Not Reported [1]

3 mg/kg/day for 7

days
30%

Significant

improvement
[1]

10 mg/kg/day for 7

days
100% 100% [1]

Pharmacokinetic Properties
Pharmacokinetic studies in C57BL/6 mice have demonstrated that UMM-766 possesses

favorable properties for an orally administered therapeutic.
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Parameter Value Reference

Clearance (Cl) 154.5 mL/min/kg [1]

Half-life (t1/2) 2.9 hours [1]

Oral Bioavailability (%F) 48.8% [1]

Plasma Protein Binding 15.6% [1]

Solubility (PBS, pH 7.4) 3.3 mg/mL [1]

Mechanism of Action
UMM-766 is a nucleoside analog, and its proposed mechanism of action is the inhibition of the

viral DNA-dependent RNA polymerase (DdRp).[1] As a nucleoside analog, it is likely

phosphorylated intracellularly to its triphosphate form, which can then be incorporated into the

nascent viral RNA chain, leading to chain termination and inhibition of viral replication. While its

inhibitory action on the Hepatitis C virus NS5B RNA polymerase has been described as

causing chain termination, the precise interactions with the orthopoxvirus polymerase are a

subject for further investigation.
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Caption: Proposed mechanism of action for UMM-766.

Experimental Protocols
High-Content Orthopoxvirus Infectivity Assay
This assay is a high-throughput method used for the initial screening and determination of the

in vitro antiviral activity of compounds like UMM-766.
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Seed Host Cells
(e.g., Vero E6) in 96-well plates

Add serial dilutions of UMM-766

Infect cells with Orthopoxvirus
(e.g., VACV, MPXV)

Incubate for a defined period
(e.g., 17-24 hours)

Fix cells and stain for viral antigens
and cell nuclei

Acquire images using a
high-content imaging system

Analyze images to quantify
viral infection and cell viability

Calculate EC50 and CC50 values

Click to download full resolution via product page

Caption: Workflow for the high-content screening assay.
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Detailed Methodology:

Cell Culture: Vero E6 cells are seeded in 96-well plates and cultured overnight to form a

monolayer.

Compound Preparation: UMM-766 is serially diluted in an appropriate solvent (e.g., DMSO)

and then further diluted in cell culture medium.

Infection: The cell culture medium is replaced with the medium containing the diluted

compound, and the cells are then infected with the desired orthopoxvirus at a specific

multiplicity of infection (MOI).

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period sufficient

for viral replication (typically 17-24 hours).

Staining: After incubation, the cells are fixed, permeabilized, and stained with a primary

antibody specific for a viral antigen and a fluorescently labeled secondary antibody. Cell

nuclei are counterstained with a DNA dye (e.g., DAPI).

Imaging and Analysis: The plates are imaged using an automated high-content imaging

system. Image analysis software is used to count the total number of cells and the number of

infected cells in each well.

Data Analysis: The percentage of infected cells is calculated for each compound

concentration, and the data is used to generate dose-response curves and calculate the

EC50 (the concentration at which 50% of viral infection is inhibited) and CC50 (the

concentration at which 50% cytotoxicity is observed) values.

Murine Model of Orthopoxvirus Infection
The in vivo efficacy of UMM-766 was evaluated in a well-established BALB/c mouse model of

vaccinia virus infection.
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Acclimatize BALB/c mice

Intranasal challenge with a lethal
or semi-lethal dose of VACV

Oral gavage with UMM-766
(1, 3, or 10 mg/kg/day) or vehicle

Daily monitoring of survival,
body weight, and clinical signs of disease

Euthanasia at humane endpoints
or at the end of the study period (e.g., 21 days)

Analyze survival curves and
changes in body weight

Click to download full resolution via product page

Caption: Workflow for the in vivo efficacy study in a murine model.

Detailed Methodology:

Animals: Female BALB/c mice (e.g., 6-8 weeks old) are used for the study.

Virus Challenge: Mice are anesthetized and intranasally inoculated with a predetermined

lethal or semi-lethal dose of vaccinia virus (e.g., Western Reserve strain).
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Treatment: Treatment with UMM-766 or a vehicle control is initiated post-infection (e.g., 24

hours) and administered orally by gavage once daily for a specified duration (e.g., 7 days).

Monitoring: The animals are monitored daily for survival, body weight changes, and clinical

signs of illness (e.g., ruffled fur, hunched posture, reduced activity).

Endpoints: The primary endpoint is survival over a defined period (e.g., 21 days). Secondary

endpoints include changes in body weight and clinical scores.

Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test to

determine statistical significance between treatment groups.

Conclusion
UMM-766 is a promising orally bioavailable antiviral compound with potent activity against a

broad range of orthopoxviruses. Its favorable pharmacokinetic profile and demonstrated in vivo

efficacy in a murine model make it a strong candidate for further preclinical and clinical

development for the treatment of human orthopoxvirus infections, including monkeypox and

smallpox. Further studies are warranted to fully elucidate its mechanism of action against the

orthopoxvirus DNA-dependent RNA polymerase and to evaluate its efficacy against other

orthopoxvirus species in relevant animal models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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